molecular formula C8H8ClFO B1586449 4-Chloro-2-fluorophenetole CAS No. 289039-40-3

4-Chloro-2-fluorophenetole

Cat. No. B1586449
M. Wt: 174.6 g/mol
InChI Key: UHEYQGKTRZGNML-UHFFFAOYSA-N
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Description



  • 4-Chloro-2-fluorophenetole is a chemical compound belonging to the family of anisole derivatives.

  • Molecular Formula: C8H8ClFO

  • Molecular Weight: 174.6 g/mol





  • Synthesis Analysis



    • The synthesis methods for this compound are not explicitly mentioned in the available information.





  • Molecular Structure Analysis



    • The IUPAC name is 2-chloro-1-ethoxy-4-fluorobenzene .

    • The InChI code is 1S/C8H8ClFO/c1-2-11-8-4-3-6 (10)5-7 (8)9/h3-5H,2H2,1H3 .

    • The InChI key is WYLDKPUNTQEDLF-UHFFFAOYSA-N .





  • Chemical Reactions Analysis



    • The carbon-halogen bonds of aryl halides like 4-Chloro-2-fluorophenetole are generally resistant to attack by nucleophiles.

    • However, activation by substitution with strongly electron-attracting groups (e.g., NO2) and the use of strongly basic nucleophiles can enhance nucleophilic displacement.





  • Physical And Chemical Properties Analysis



    • Physical Form : Liquid

    • Purity : 95%

    • Storage Temperature : 2-8°C




  • Scientific Research Applications

    Internal Rotation and Nuclear Quadrupole Coupling

    A study by Nair et al. (2020) investigated the internal rotation and chlorine nuclear quadrupole coupling in 2-chloro-4-fluorotoluene. This research is significant as it provides insights into the fine splittings of rotational transitions and hyperfine effects, essential for understanding the molecular behavior of compounds like 4-Chloro-2-fluorophenetole (Nair et al., 2020).

    Synthesis Applications

    Fagnoni et al. (1999) demonstrated the use of haloanilines like 4-Chloro-2-fluorophenetole in the smooth synthesis of aryl- and alkylanilines through photoheterolysis. This synthesis method is important for creating various chemical compounds in a controlled and efficient manner (Fagnoni et al., 1999).

    Intermolecular Interactions Analysis

    Shukla et al. (2014) explored the lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, which included a chloro and a fluoro derivative. This study is significant for understanding the molecular interactions and structures in compounds like 4-Chloro-2-fluorophenetole (Shukla et al., 2014).

    Use in Solar Cells

    Fan et al. (2018) discussed the application of chlorine-substituted materials in high-performance polymer solar cells. This research is relevant as it highlights the potential use of chlorine-based compounds, similar to 4-Chloro-2-fluorophenetole, in renewable energy technologies (Fan et al., 2018).

    Fluorescent Indicators

    Boens et al. (2012) reviewed the use of BODIPY scaffold, which involves compounds similar to 4-Chloro-2-fluorophenetole, in the design of fluorescent indicators. These indicators are crucial in various biological and chemical applications, demonstrating the compound's role in sensing technologies (Boens et al., 2012).

    Electrophilic Amination

    Bombek et al. (2004) studied the electrophilic amination of compounds like 4-fluorophenol, highlighting the chemical reactions and transformations that 4-Chloro-2-fluorophenetole might undergo (Bombek et al., 2004).

    Organic Solar Cells Stability

    Cheng et al. (2016) used fluorine-containing compounds to enhance the efficiency and stability of organic solar cells. This research underlines the role of fluorine-based compounds, akin to 4-Chloro-2-fluorophenetole, in improving solar cell technologies (Cheng et al., 2016).

    Fluorophores and Dyes

    Additional research by Boens et al. (2019) and Morimoto et al. (2018) has explored the postfunctionalization of BODIPY dyes and the solvatochromism of fluorescent diarylethene, respectively. These studies provide insights into the potential use of 4-Chloro-2-fluorophenetole in developing advanced fluorophores and dyes for various applications (Boens et al., 2019) (Morimoto et al., 2018).

    Environmental Applications

    Research by Tront et al. (2007) and Goskonda et al. (2002) has investigated the environmental implications of compounds similar to 4-Chloro-2-fluorophenetole. Their studies involve the sequestration of fluorinated analogs of chlorophenols and the sonochemical degradation of aromatic pollutants, respectively, shedding light on the environmental impact and remediation potential of such compounds (Tront et al., 2007) (Goskonda et al., 2002).

    Safety And Hazards



    • Flammable liquid

    • Causes skin and eye irritation

    • May cause respiratory irritation




  • Future Directions



    • Research on the applications and potential uses of 4-Chloro-2-fluorophenetole in various fields.




    Please note that specific details on synthesis methods and future directions are not available in the provided information. For a more in-depth analysis, further research and access to relevant papers would be necessary12. If you have any additional questions or need further clarification, feel free to ask!


    properties

    IUPAC Name

    4-chloro-1-ethoxy-2-fluorobenzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H8ClFO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UHEYQGKTRZGNML-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=C(C=C(C=C1)Cl)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H8ClFO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60378656
    Record name 4-Chloro-2-fluorophenetole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60378656
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    174.60 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Chloro-2-fluorophenetole

    CAS RN

    289039-40-3
    Record name 4-Chloro-1-ethoxy-2-fluorobenzene
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=289039-40-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 4-Chloro-2-fluorophenetole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60378656
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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